N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
This compound features a tetrahydroquinoline core substituted with an isopentyl group (3-methylbutyl) at position 1, a ketone at position 2, and a sulfonamide group at position 4. The sulfonamide is further linked to a 2-(4-methoxyphenyl)ethyl moiety.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-17(2)12-14-25-22-10-7-20(16-19(22)6-11-23(25)26)24-30(27,28)15-13-18-4-8-21(29-3)9-5-18/h4-5,7-10,16-17,24H,6,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTKGFTXGUAIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a tetrahydroquinoline core, which is often associated with diverse biological activities, including neuroprotective effects and modulation of cannabinoid receptors.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure includes a sulfonamide group, which is known for its antibacterial properties. This sulfonamide moiety enhances the compound's potential as an antimicrobial agent and suggests possible interactions with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.48 g/mol |
| Functional Groups | Tetrahydroquinoline, Sulfonamide |
| CAS Number | 941954-45-6 |
The biological activity of this compound may involve several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This can lead to altered metabolic pathways and reduced activity of target enzymes.
2. Receptor Modulation:
It may act on cannabinoid receptors, influencing appetite regulation and metabolic processes. Such interactions could have implications for treating conditions like obesity or metabolic syndrome.
3. Neuroprotective Effects:
Research indicates that derivatives of tetrahydroquinolines can exhibit neuroprotective properties. This suggests potential applications in cognitive disorders such as Alzheimer's disease.
Biological Activity Studies
Several studies have investigated the biological activities associated with compounds similar to this compound:
Antimicrobial Activity
The sulfonamide group contributes to the antibacterial properties of the compound. In vitro studies demonstrate its effectiveness against various bacterial strains.
Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. Such effects are critical for developing treatments for neurodegenerative diseases.
Modulation of Cannabinoid Receptors
Research indicates that compounds with similar structures can act as modulators of cannabinoid receptors. This activity may influence appetite regulation and other metabolic processes.
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
Case Study 2: Antibacterial Efficacy
In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural motifs with other tetrahydroquinoline-derived sulfonamides. Below is a comparative analysis with two analogs from the literature:
Analog 1 : N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide (PDB ID: 1W7)
- Core Structure: Tetrahydroquinoline with a methyl group at position 1 and a ketone at position 2.
- Sulfonamide Substituent : Methanesulfonamide linked to a 4-methylphenyl group.
- Molecular Formula : C₁₈H₂₀N₂O₃S.
- Key Differences :
- Position 1 Substituent : Methyl (vs. isopentyl in the target compound).
- Sulfonamide Chain : Shorter methanesulfonamide (vs. ethanesulfonamide).
- Aromatic Substituent : 4-Methylphenyl (electron-donating) vs. 4-methoxyphenyl (stronger electron-donating due to methoxy).
Analog 2 : 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 7f)
- Core Structure: Fluorinated and chlorinated dihydroquinoline with a cyclopropyl group at position 1.
- Sulfonamide Substituent : N,4-dimethylphenylsulfonamide.
- Key Differences :
- Heterocyclic Modifications : Halogenation (Cl, F) and carboxylate ester at position 3.
- Position 1 Substituent : Cyclopropyl (small, rigid) vs. isopentyl (bulky, flexible).
- Biological Implications : Halogens may enhance binding to hydrophobic pockets, while the carboxylate could influence solubility.
Structural and Functional Implications
*Calculated based on structural formulas.
Key Observations:
The 4-methoxyphenyl group offers stronger electron-donating effects than 4-methylphenyl, which may influence binding to targets sensitive to electronic environments (e.g., cytochrome P450 enzymes) .
Sulfonamide Chain Length :
- The ethanesulfonamide chain in the target compound provides greater conformational flexibility than the methanesulfonamide in Analog 1, possibly enabling interactions with deeper binding pockets.
Biological Relevance :
Research Findings and Gaps
- Molecular modeling could predict its binding modes.
- Activity Data: Neither the target compound nor its analogs have reported IC₅₀ values or in vivo efficacy in the provided evidence. Further studies are needed to correlate structural differences with functional outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
